

Spectroscopic Profile of 2-Fluoro-2-methylbutane: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-2-methylbutane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-fluoro-2-methylbutane** (tert-amyl fluoride), a fluorinated alkane. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics.

Molecular Structure and Properties

2-Fluoro-2-methylbutane is a halogenated organic compound with the chemical formula $C_5H_{11}F$.^{[1][2][3][4][5]} Its structure consists of a butane backbone with a fluorine atom and a methyl group attached to the second carbon atom.

Property	Value
Molecular Formula	$C_5H_{11}F$ ^{[1][2][3][4][5]}
Molecular Weight	90.14 g/mol ^{[1][2]}
CAS Number	661-53-0 ^{[1][5]}
Boiling Point	61°C at 760 mmHg ^[4]
Density	0.773 g/cm ³ ^[4]
Melting Point	-121°C ^[4]

Spectroscopic Data

The following sections detail the nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy data for **2-fluoro-2-methylbutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **2-fluoro-2-methylbutane**, both ^1H and ^{13}C NMR provide valuable insights into its molecular framework. The presence of fluorine introduces characteristic splitting patterns due to spin-spin coupling between ^1H , ^{13}C , and ^{19}F nuclei.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-fluoro-2-methylbutane** is expected to show three distinct signals corresponding to the three non-equivalent sets of protons. The proton on the carbon adjacent to the fluorine atom is expected to be shifted downfield to the 2.0-4.5 ppm range.^[6]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.5	Triplet	3H	-CH ₃ (ethyl)
~1.7	Quartet	2H	-CH ₂ -
~1.3	Singlet (or very narrow multiplet due to coupling with F)	6H	2 x -CH ₃ (gem-dimethyl)

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of **2-fluoro-2-methylbutane** will exhibit four signals, one for each unique carbon environment. The carbon atom bonded to the fluorine will show a significant downfield shift and will be split into a doublet due to one-bond coupling with the ^{19}F nucleus. Other carbons may also show smaller couplings to fluorine.

Chemical Shift (δ) ppm	Multiplicity (due to C-F coupling)	Assignment
~95	Doublet	C-F
~35	Doublet	-CH ₂ -
~25	Doublet	2 x -CH ₃ (gem-dimethyl)
~9	Singlet	-CH ₃ (ethyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

The electron ionization (EI) mass spectrum of **2-fluoro-2-methylbutane** is expected to show a molecular ion peak (M^+) at $m/z = 90$.^{[1][2][3]} Fragmentation of alkyl halides is a key feature of their mass spectra.^{[7][8]} Common fragmentation patterns include the loss of the halogen atom and alpha-cleavage.

m/z	Relative Intensity	Possible Fragment
90	Low	$[C_5H_{11}F]^+$ (Molecular Ion)
75	Moderate	$[C_5H_{10}]^+$ (Loss of HF)
57	High	$[C_4H_9]^+$ (tert-butyl cation, loss of CH ₂ F)
43	Moderate	$[C_3H_7]^+$ (isopropyl cation)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alkyl halide is characterized by the absorption corresponding to the carbon-halogen bond stretching vibration.

For **2-fluoro-2-methylbutane**, the key absorption bands are expected in the fingerprint region. The C-F stretch for fluoroalkanes typically appears in the range of 1000-1400 cm^{-1} . Other

characteristic absorptions include those for C-H stretching and bending vibrations.^{[9][10]}

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2850	Strong	C-H stretch (alkane)
1470-1370	Medium	C-H bend (alkane)
1300-1150	Medium	-CH ₂ X wag ^{[6][9][10]}
1200-1000	Strong	C-F stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **2-fluoro-2-methylbutane** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.
- Transfer the filtered solution into a clean, dry NMR tube.
- Cap the NMR tube securely.

¹H NMR Acquisition:

- The ¹H NMR spectrum can be recorded on a 400 MHz spectrometer.^[11]
- The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).^[11]

¹³C NMR Acquisition:

- The ^{13}C NMR spectrum can be recorded on the same spectrometer at a frequency of 100 MHz.[\[11\]](#)
- The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.0 ppm).[\[11\]](#)
- Proton decoupling is typically used to simplify the spectrum by removing C-H coupling.[\[12\]](#)

Mass Spectrometry

Sample Introduction:

- For a volatile compound like **2-fluoro-2-methylbutane**, gas chromatography-mass spectrometry (GC-MS) is a suitable method.[\[13\]](#)
- The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

Ionization and Analysis:

- The separated compound enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion.

Infrared (IR) Spectroscopy

Sample Preparation:

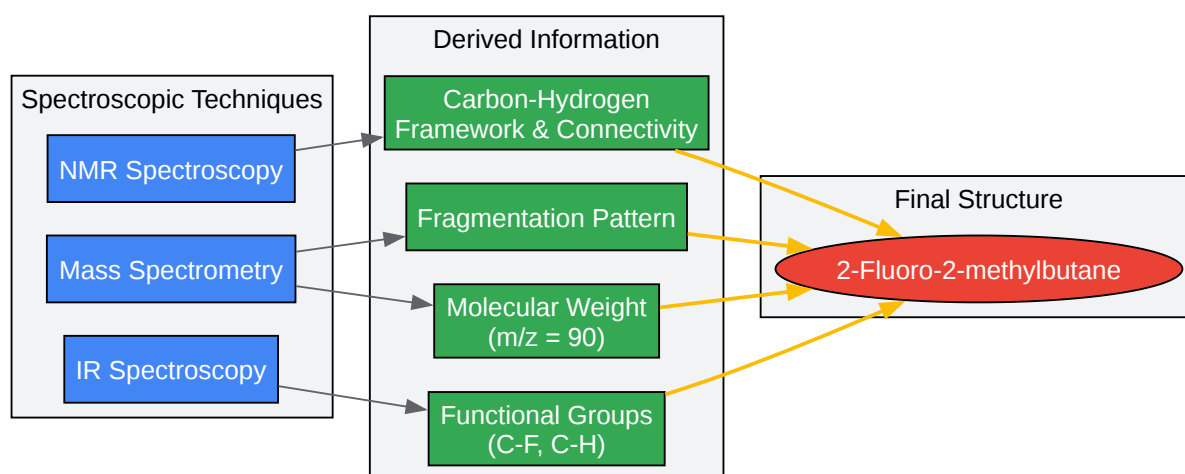
- As **2-fluoro-2-methylbutane** is a liquid at room temperature, the IR spectrum can be obtained using a neat sample.
- A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

- The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- The spectrum is typically scanned over the range of 4000-400 cm^{-1} .
- A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of **2-fluoro-2-methylbutane**.



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Caption: Workflow of spectroscopic techniques for structural elucidation.

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